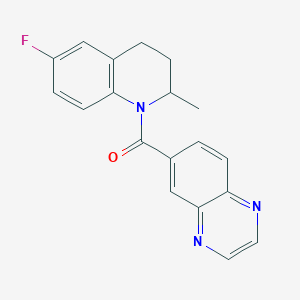
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone
描述
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone is a complex organic compound that features a quinoxaline core with a fluoro-substituted quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline moiety, which can be synthesized through a Friedländer synthesis involving the condensation of aniline derivatives with ketones. The fluoro-substitution is introduced using fluorinating agents such as Selectfluor.
The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The final step involves coupling the quinoline and quinoxaline moieties through a carbonylation reaction, often using reagents like phosgene or triphosgene under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of nitro, halo, or sulfonyl derivatives depending on the reagents used.
科学研究应用
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone involves its interaction with molecular targets such as DNA and proteins. The fluoro-substituted quinoline moiety allows for strong binding interactions, while the quinoxaline core can intercalate between DNA bases, disrupting normal cellular processes. This compound may also inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anti-cancer therapies.
相似化合物的比较
Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- Methyl N-[(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl]-D-alaninate
- 5-({[(6-fluoro-2,3-dihydro-4H-thiochromen-4-ylidene)amino]oxy}carbonyl)-4-methyl-1,2,3-thiadiazole
Uniqueness
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(quinoxalin-6-yl)methanone stands out due to its dual moiety structure, combining the properties of both quinoline and quinoxaline. This unique combination allows for versatile chemical reactivity and a broad range of applications in various scientific fields.
属性
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O/c1-12-2-3-13-10-15(20)5-7-18(13)23(12)19(24)14-4-6-16-17(11-14)22-9-8-21-16/h4-12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPKAOPUNVULGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC4=NC=CN=C4C=C3)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[5-[(4-Chlorophenyl)methylamino]-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one](/img/structure/B4188926.png)
![N-cyclopropyl-2-nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]aniline](/img/structure/B4188929.png)
![N'-(3-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(4-ACETYLPHENYL)THIOUREA](/img/structure/B4188936.png)
![N-(5-chloro-2-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide](/img/structure/B4188951.png)

![ethyl 4-(4-{[(4-methylphenyl)thio]methyl}benzoyl)-1-piperazinecarboxylate](/img/structure/B4188963.png)

![4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)morpholine;hydrochloride](/img/structure/B4188976.png)
![N-{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide](/img/structure/B4188984.png)
